1-Azabicyclo[2.2.1]heptane

basicity proton affinity amine pKa

1-Azabicyclo[2.2.1]heptane (ABCH) is a bicyclic secondary amine with the molecular formula C₆H₁₁N and a molecular weight of 97.16 g/mol. It features a strained [2.2.1] cage structure that places the nitrogen atom at a bridgehead position, resulting in a quasi-spherical molecular shape with one carbon less than the quinuclidine ring.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 279-27-6
Cat. No. B1610859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.1]heptane
CAS279-27-6
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC1CN2CCC1C2
InChIInChI=1S/C6H11N/c1-3-7-4-2-6(1)5-7/h6H,1-5H2
InChIKeyJVCBVWTTXCNJBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azabicyclo[2.2.1]heptane (CAS 279-27-6) Procurement Guide: Core Properties and Research Utility


1-Azabicyclo[2.2.1]heptane (ABCH) is a bicyclic secondary amine with the molecular formula C₆H₁₁N and a molecular weight of 97.16 g/mol. It features a strained [2.2.1] cage structure that places the nitrogen atom at a bridgehead position, resulting in a quasi-spherical molecular shape with one carbon less than the quinuclidine ring [1]. This compound is a colorless liquid with a strong amine odor, a boiling point of 120–121 °C, a melting point of 71 °C, and a density of 0.99±0.1 g/cm³ . Its unique bicyclic framework serves as a versatile scaffold in medicinal chemistry and materials science, offering distinct physicochemical properties that differentiate it from closely related azabicyclic analogs.

Why 1-Azabicyclo[2.2.1]heptane Cannot Be Substituted by Generic Azabicyclic Analogs


The [2.2.1] azabicyclic framework of ABCH imposes unique geometric and electronic constraints that are absent in larger-ring analogs such as quinuclidine (1-azabicyclo[2.2.2]octane) or monocyclic amines like piperidine. This reduced ring size increases ring strain, alters nitrogen hybridization, and modifies basicity and reactivity profiles [1]. Consequently, ABCH exhibits a distinct pKa of 11.1 and a calculated strain energy of 15.7 kcal/mol, values that differ significantly from its closest structural relatives [2]. These differences translate into measurable variations in nucleophilicity, catalytic efficiency, and receptor binding geometry—making simple substitution of ABCH with other azabicyclic amines scientifically unsound without explicit comparative data.

1-Azabicyclo[2.2.1]heptane Quantitative Differentiation Evidence: Head-to-Head Comparisons


Reduced Basicity Relative to Quinuclidine: pKa Comparison

1-Azabicyclo[2.2.1]heptane (ABCH) exhibits a pKa of 11.1 (±0.1) [1]. In contrast, the larger-ring analog 1-azabicyclo[2.2.2]octane (quinuclidine) has a pKa of 11.5 (±0.1) [1]. This 0.4 log unit difference corresponds to ABCH being approximately 2.5-fold less basic than quinuclidine under the same aqueous conditions (H₂O/D₂O 9:1) [1].

basicity proton affinity amine pKa

Higher Ring Strain Energy vs. Quinuclidine Scaffold

The calculated strain energy for 1-azabicyclo[2.2.1]heptane is 15.7 kcal/mol [1]. For the corresponding [2.2.2] system (quinuclidine), the strain energy is only 10.6 kcal/mol [1]. This represents a 48% higher strain energy for the [2.2.1] scaffold.

strain energy conformational rigidity reactivity

Reduced SN2 Reactivity Relative to Triethylamine

In SN2 reactions with methyl iodide in acetonitrile at 25°C, 1-azabicyclo[2.2.1]heptane reacts approximately 3.3 times slower than triethylamine [1]. The second-order rate constant for ABCH is 0.0029 M⁻¹s⁻¹, compared to 0.0096 M⁻¹s⁻¹ for triethylamine [1].

nucleophilicity SN2 kinetics catalysis

Stereochemistry-Dependent Muscarinic Receptor Potency and Selectivity

Among the four stereoisomers of 3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptane, the 3R,4R isomer (3a) displays a pD₂ of 8.8 on ileum, 9.8 on hippocampus, and 10.2 on ganglion [1]. The 3S,4S isomer (3b) shows reduced potency (ileum 8.1, hippocampus 8.5, ganglion 9.0) [1]. The 4R configuration confers selectivity for hippocampus over ileum (ΔpD₂ ≈ 1.0 for 3a) [1].

muscarinic agonist stereoselectivity receptor pharmacology

Optimal Procurement-Driven Application Scenarios for 1-Azabicyclo[2.2.1]heptane


Medicinal Chemistry: Muscarinic Receptor Ligand Optimization

The stereochemical rigidity and reduced basicity of the ABCH scaffold enable the development of M₁-selective muscarinic agonists with improved CNS penetration. The 3R,4R stereoisomer of 3-substituted ABCH derivatives demonstrates hippocampal selectivity over peripheral ileum tissue (ΔpD₂ = 1.0), a differentiation not achievable with more flexible piperidine-based agonists [1]. This selectivity profile is directly linked to the constrained [2.2.1] geometry, making ABCH the scaffold of choice for programs targeting cognitive disorders with reduced gastrointestinal side effects.

Synthetic Methodology: Strain-Release Functionalization

The elevated strain energy of ABCH (15.7 kcal/mol) relative to quinuclidine (10.6 kcal/mol) provides a thermodynamic driving force for ring-opening and strain-release transformations [1]. This property is exploited in the synthesis of complex polycyclic amines and natural product analogs where controlled C–N bond cleavage is desired. Procurement of ABCH is justified for laboratories developing novel strain-release methodologies or seeking to access bridged amine derivatives that are inaccessible from less strained precursors.

Materials Science: Perovskite Hybrid Crystal Engineering

ABCH and its 4-fluoro derivative serve as quasi-spherical organic cations in the construction of hybrid perovskite materials. (ABCH)₃(MnCl₃) exhibits a reversible phase transition between polar space groups Pca2₁ and P6₃mc, accompanied by non-linear optical properties and a lower band gap compared to Cd-based analogs [1]. The smaller carbon count of ABCH relative to quinuclidine alters the packing density and phase transition behavior of the resulting crystals, offering tunable dielectric and ferroelectric properties for optoelectronic applications.

Chemical Biology: Nucleophile-Selective Bioconjugation

The 3.3-fold reduced SN2 reactivity of ABCH compared to triethylamine [1] makes it a valuable tool for selective alkylation in the presence of more nucleophilic functional groups. This kinetic differentiation is particularly useful in bioconjugation strategies where monocyclic amines would cause undesired off-target labeling. ABCH can be employed as a less reactive amine handle in dual-labeling experiments or as a sterically hindered base in complex reaction mixtures requiring chemoselectivity.

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